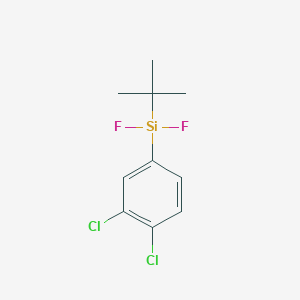

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- est un composé chimique de formule moléculaire C10H12Cl2F2Si. Il fait partie de la famille des silanes, qui sont des composés contenant des atomes de silicium liés à l’hydrogène et/ou à des groupes organiques. Ce composé particulier est caractérisé par la présence de deux atomes de fluor, de deux atomes de chlore et d’un groupe tert-butyle lié à l’atome de silicium.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- implique généralement la réaction du 3,4-dichlorophénylsilane avec le fluorure de tert-butyle dans des conditions contrôlées. La réaction est réalisée en présence d’un catalyseur, tel qu’un complexe de métal de transition, pour faciliter la substitution des atomes d’hydrogène par des atomes de fluor. Les conditions de réaction, y compris la température et la pression, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.

Méthodes de production industrielle

Dans un environnement industriel, la production de silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- implique des réacteurs à grande échelle et des procédés à flux continu. Les matières premières sont introduites dans le réacteur, où elles subissent les transformations chimiques nécessaires. Le produit est ensuite purifié en utilisant des techniques telles que la distillation ou la chromatographie pour éliminer les impuretés et obtenir un composé de haute pureté adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

Silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.

Réduction : Il peut être réduit pour former des silanes avec moins de substituants.

Substitution : Les atomes de chlore et de fluor peuvent être substitués par d’autres groupes fonctionnels, tels que des groupes alkyles ou aryles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium. Les réactions sont généralement réalisées à température ambiante ou à des températures légèrement élevées.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés dans des conditions anhydres.

Substitution : Les réactions de substitution nécessitent souvent l’utilisation de bases fortes ou de nucléophiles, tels que l’hydrure de sodium ou les réactifs de Grignard, dans des conditions d’atmosphère inerte.

Principaux produits formés

Oxydation : Silanols et siloxanes.

Réduction : Silanes plus simples avec moins de substituants.

Substitution : Divers silanes substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

Silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- a une large gamme d’applications dans la recherche scientifique, notamment :

Biologie : Employé dans la modification des biomolécules pour étudier leurs interactions et leurs fonctions.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments et en tant que composant dans les produits pharmaceutiques.

Industrie : Utilisé dans la production de matériaux avancés, tels que les revêtements et les adhésifs, en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules to study their interactions and functions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mécanisme D'action

Le mécanisme d’action du silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- implique sa capacité à former des liaisons stables avec d’autres atomes et molécules. L’atome de silicium dans le composé peut former des liaisons covalentes fortes avec le carbone, l’oxygène et d’autres éléments, ce qui en fait un élément de construction polyvalent en synthèse chimique. La présence d’atomes de fluor et de chlore améliore la réactivité du composé et permet des modifications sélectives des molécules cibles.

Comparaison Avec Des Composés Similaires

Composés similaires

Silane, chloro(1,1-diméthyléthyl)diphényl- : Structure similaire mais sans les atomes de fluor.

3-(3,4-Dichlorophényl)-1,1-diméthylurée : Contient des substituants similaires mais a une structure de base différente.

Unicité

Silane, (3,4-dichlorophényl)(1,1-diméthyléthyl)difluoro- est unique en raison de la présence d’atomes de fluor et de chlore, qui confèrent des propriétés chimiques distinctes. La combinaison de ces halogènes avec l’atome de silicium permet une large gamme de réactions chimiques et d’applications qui ne sont pas possibles avec d’autres composés similaires.

Propriétés

Numéro CAS |

647842-26-0 |

|---|---|

Formule moléculaire |

C10H12Cl2F2Si |

Poids moléculaire |

269.19 g/mol |

Nom IUPAC |

tert-butyl-(3,4-dichlorophenyl)-difluorosilane |

InChI |

InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

Clé InChI |

XBHLSJSHZCRKFV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)

![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)

![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)